Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-

概要

説明

BIBN-140は、ムスカリン性アセチルコリン受容体M2の高度に選択的なアンタゴニストです。 当初は、アルツハイマー病などの認知症の治療のために、ベーリンガーインゲルハイムインターナショナル株式会社によって開発されました 。 この化合物は、M2受容体に対する高い親和性を示しており、神経科学研究において貴重なツールとなっています .

化学反応の分析

Structural Analysis of BIBN 140

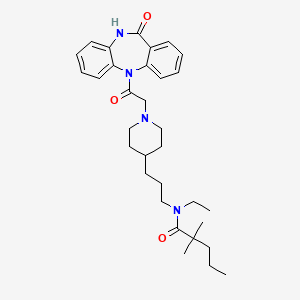

BIBN 140 (Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-) is a complex organic molecule with a molecular weight of 532.7 g/mol (C32H44N4O3) . Its structure includes:

-

A dibenzo[b,e] diazepine core (a bicyclic aromatic system with two fused benzene rings and a diazepine ring) .

-

A piperidine ring linked via an ethyl group to the diazepine core.

-

A pentanamide side chain with N-ethyl and 2,2-dimethyl substituents.

Key Moieties and Reactivity

| Moiety | Functional Groups | Potential Reactions |

|---|---|---|

| Diazepine core | Amide bonds, aromatic rings | Hydrolysis, nucleophilic attack, ring-opening |

| Piperidine ring | Amine group, alkyl side chains | Alkylation, oxidation, deprotonation |

| Pentanamide chain | Amide bond, ethyl substituents | Hydrolysis, amidation, esterification |

2.1. Amide Hydrolysis

BIBN 140 contains two amide bonds: one in the pentanamide chain and another linking the diazepine core to the piperidine ring. Hydrolysis under acidic or basic conditions could cleave these bonds:

2.2. Diazepine Ring Reactions

The diazepine core is susceptible to ring-opening reactions under nucleophilic attack (e.g., by hydroxylamine or amines):

2.3. Piperidine Modifications

The piperidine ring can undergo:

-

Oxidation : Yielding pyridine derivatives.

-

Alkylation : Adding alkyl groups to the nitrogen.

-

Deprotonation : Forming reactive intermediates under basic conditions.

Table 1: Amide Hydrolysis Parameters

| Parameter | Value |

|---|---|

| Optimal pH | Acidic (pH 2–4) |

| Catalyst | HCl or NaOH |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Table 2: Diazepine Ring Stability

| Reagent | Stability |

|---|---|

| Strong acids (H2SO4) | Stable (low reactivity) |

| Nucleophiles (NH3) | Unstable (ring-opening) |

| Oxidizing agents (KMnO4) | Stable |

科学的研究の応用

BIBN-140 has several scientific research applications, including:

作用機序

BIBN-140は、ムスカリン性アセチルコリン受容体M2に選択的に結合して拮抗することで作用を発揮します。この受容体は、脳におけるアセチルコリンの放出を阻害する役割を担っています。 BIBN-140は、M2受容体をブロックすることで、コリン作動性伝達を強化し、アルツハイマー病などの疾患における認知機能を改善する可能性があります 。 関与する分子標的および経路には、アセチルコリンの放出を仲介する、皮質および海馬のシナプス前受容体が含まれます .

類似化合物との比較

BIBN-140は、他のムスカリン性アンタゴニストと比較して、M2受容体に対する高い選択性と親和性を持つため、ユニークです。類似の化合物には、次のようなものがあります。

AF-DX 116: 異なる選択性プロファイルを有する別のM2アンタゴニストです.

AQ-RA 741: M3受容体よりも、M2親和性と選択性が改善された化合物です.

BIBN 99: BIBN-140と同様の特性を持つ、M2選択的化合物のプロトタイプです.

これらの化合物は、同様の作用機序を共有していますが、様々なムスカリン性受容体サブタイプに対する選択性と親和性が異なります。

準備方法

BIBN-140は、ベンゼン環で置換されたピリジン誘導体です。 合成経路は、ピリジン環をベンゼン環で置換することにより、M1受容体よりもM2受容体に対する親和性と選択性の高い化合物を生成します 。 具体的な反応条件や工業生産方法は、一般的には公開されていませんが、通常は純度と効力を保証するために、管理された実験室環境で合成されます .

生物活性

Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-, also known as Bibn 140, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C32H44N4O3

- Molecular Weight : 528.72 g/mol

The structure consists of a dibenzo diazepine core, which is significant for its biological activity.

Anticonvulsant Activity

Research indicates that compounds structurally related to Pentanamide exhibit notable anticonvulsant properties. For instance, studies on similar N-substituted compounds have shown effective seizure suppression in animal models. The anticonvulsant activity of these compounds can be attributed to their ability to modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways.

Cytotoxicity and Antitumor Activity

Pentanamide has been evaluated for its cytotoxic effects against various human tumor cell lines. In vitro studies have demonstrated that related compounds possess significant growth inhibitory properties. For example:

- IC50 Values : Many derivatives of similar structures have shown nanomolar IC50 values against human cancer cell lines, indicating potent cytotoxicity.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | Molt 4/C8 | 34 |

| Compound B | CEM T-lymphocytes | <50 |

| Compound C | L1210 (murine leukemia) | <100 |

These findings suggest that Pentanamide may also exhibit similar antitumor effects.

The proposed mechanisms by which Pentanamide exerts its biological effects include:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cellular Respiration : Some studies indicate that it disrupts mitochondrial function, further promoting cytotoxicity in tumor cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Pentanamide. Modifications to the dibenzo diazepine core or the piperidine side chain can significantly influence its pharmacological profile. Research suggests that electron-withdrawing groups enhance anticonvulsant activity, while electron-donating groups may reduce efficacy.

Study 1: Anticonvulsant Efficacy

A study published in a pharmacology journal evaluated the anticonvulsant efficacy of Pentanamide in rodent models. The results indicated that it significantly reduced seizure frequency compared to control groups.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of Pentanamide on a panel of human tumor cell lines. The results showed a marked decrease in cell viability, with specific emphasis on its action against leukemia cells.

特性

CAS番号 |

145301-79-7 |

|---|---|

分子式 |

C32H44N4O3 |

分子量 |

532.7 g/mol |

IUPAC名 |

N-ethyl-2,2-dimethyl-N-[3-[1-[2-oxo-2-(6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)ethyl]piperidin-4-yl]propyl]pentanamide |

InChI |

InChI=1S/C32H44N4O3/c1-5-19-32(3,4)31(39)35(6-2)20-11-12-24-17-21-34(22-18-24)23-29(37)36-27-15-9-7-13-25(27)30(38)33-26-14-8-10-16-28(26)36/h7-10,13-16,24H,5-6,11-12,17-23H2,1-4H3,(H,33,38) |

InChIキー |

LOAZWNRCWBWKAC-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

正規SMILES |

CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bibn 140; Bibn-140; Bibn140 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。